Cas no 2287280-58-2 (1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1))

1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1)
- 2287280-58-2
- 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride
- 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- EN300-6748151
-
- インチ: 1S/C10H7ClN2O2.ClH/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15;/h1-5H,(H,12,13)(H,14,15);1H
- InChIKey: KJGLBQBXSJGVTF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=C(C2C=CC(Cl)=CC=2)N1)(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 257.9962829g/mol
- どういたいしつりょう: 257.9962829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6748151-5.0g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride |
2287280-58-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-13 | |
Enamine | EN300-6748151-2.5g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride |
2287280-58-2 | 95.0% | 2.5g |
$726.0 | 2025-03-13 | |
Enamine | EN300-6748151-0.1g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride |
2287280-58-2 | 95.0% | 0.1g |
$98.0 | 2025-03-13 | |
Aaron | AR028NOS-2.5g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 2.5g |
$2217.00 | 2023-12-15 | |
1PlusChem | 1P028NGG-1g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 1g |
$1067.00 | 2024-05-24 | |
Aaron | AR028NOS-10g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 10g |
$4838.00 | 2023-12-15 | |
Aaron | AR028NOS-250mg |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 250mg |
$221.00 | 2025-02-16 | |
1PlusChem | 1P028NGG-10g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 10g |
$4388.00 | 2023-12-18 | |
1PlusChem | 1P028NGG-5g |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 5g |
$2979.00 | 2024-05-24 | |
Aaron | AR028NOS-100mg |
2-(4-chlorophenyl)-1H-imidazole-4-carboxylicacidhydrochloride |
2287280-58-2 | 95% | 100mg |
$160.00 | 2025-02-16 |
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1)に関する追加情報
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) and its Significance in Modern Chemical Biology
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1), with the CAS number 2287280-58-2, is a compound of significant interest in the field of chemical biology. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and pharmaceutical applications. The structural features of this compound, particularly the presence of a chlorophenyl group and a carboxylic acid moiety, contribute to its unique chemical properties and biological interactions.
The imidazole core is a heterocyclic aromatic ring system that plays a crucial role in numerous biological processes. It is a key component in many natural products and pharmaceuticals, including antifungals, antivirals, and anticancer agents. The addition of functional groups such as a chlorophenyl substituent and a carboxylic acid group can significantly alter the biological activity of the molecule, making it a valuable scaffold for drug discovery.
In recent years, there has been growing interest in developing new imidazole-based compounds for therapeutic purposes. The hydrochloride salt form of 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- enhances its solubility and bioavailability, making it more suitable for various biological assays and pharmaceutical formulations. This compound has been extensively studied for its potential applications in modulating enzyme activity and interacting with biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases are critical enzymes that regulate many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting specific kinases, 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride may have therapeutic potential in treating diseases such as cancer and inflammatory disorders. Recent studies have shown that derivatives of this compound can selectively inhibit certain kinases while minimizing off-target effects.
The chlorophenyl group in the molecule is particularly noteworthy due to its ability to enhance binding affinity to biological targets. Chlorophenyl groups are commonly found in pharmacologically active compounds and are known to improve metabolic stability and oral bioavailability. The combination of the imidazole core with the chlorophenyl substituent makes this compound a promising candidate for further development as a therapeutic agent.
Moreover, the carboxylic acid group provides a site for further chemical modification, allowing for the development of more complex derivatives with enhanced biological activity. This flexibility in structure makes 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride a versatile scaffold for drug discovery efforts. Researchers have explored various derivatives of this compound to optimize its pharmacological properties and improve its efficacy.
The synthesis of 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of an imidazole derivative followed by functionalization with a chlorophenyl group. The final step involves converting the free carboxylic acid into its hydrochloride salt form to enhance solubility.
In conclusion, 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, CAS number 2287280-58-2, is a compound with significant potential in the field of chemical biology. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at developing new therapeutic agents. Further research is needed to fully explore its biological activities and optimize its pharmacological properties for clinical applications.
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